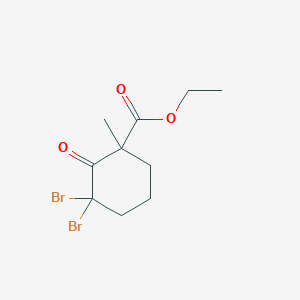
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14Br2O3 and a molecular weight of 342.024 g/mol . It is a derivative of cyclohexane, featuring two bromine atoms, a methyl group, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound, such as ethyl 3-oxocyclohexane-1-carboxylate . The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dione derivatives.
Reduction: Reduction reactions can convert the dibromo compound into less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include dimethyl sulfoxide for oxidation and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives may be explored for their biological activity and potential use in drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atoms and the ester group play crucial roles in its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate
- Ethyl 3-oxocyclohexane-1-carboxylate
- Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) These compounds share structural similarities but differ in the number and position of bromine atoms, which influence their reactivity and applications. This compound is unique due to its dibromo substitution, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
55310-50-4 |
|---|---|
Formule moléculaire |
C10H14Br2O3 |
Poids moléculaire |
342.02 g/mol |
Nom IUPAC |
ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14Br2O3/c1-3-15-8(14)9(2)5-4-6-10(11,12)7(9)13/h3-6H2,1-2H3 |
Clé InChI |
CQGCNWBNMDFVNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC(C1=O)(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


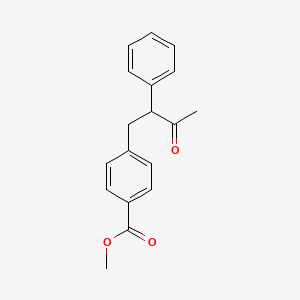
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
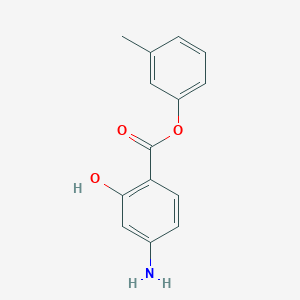
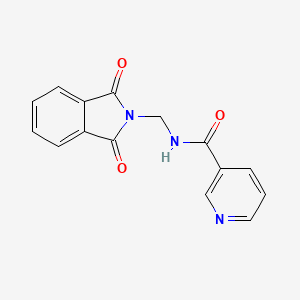

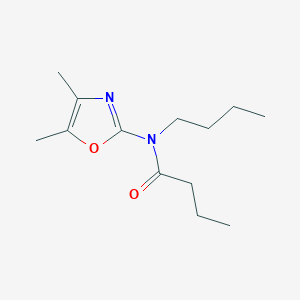
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
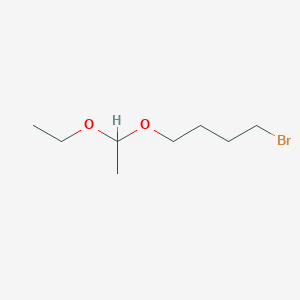
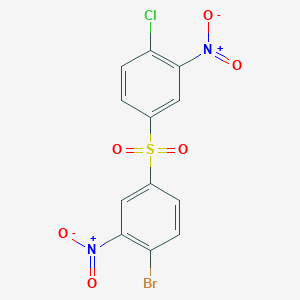
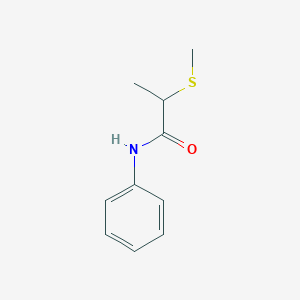
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)

![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
